molecular formula C26H23ClN2O4 B11130635 5-(4-chlorophenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11130635
M. Wt: 462.9 g/mol
InChI Key: LIESFAVWWGYDQZ-GYHWCHFESA-N
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Description

5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core with various functional groups attached

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the pyrrolidinone core: This can be achieved through a cyclization reaction involving an amine and a carbonyl compound.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the propoxybenzoyl group: This can be done through an esterification or acylation reaction.

    Addition of the pyridin-3-ylmethyl group: This step may involve a nucleophilic substitution reaction.

Industrial production methods would likely involve optimization of these steps to maximize yield and minimize cost, using scalable reaction conditions and readily available reagents .

Chemical Reactions Analysis

5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with various biological targets.

    Medicine: Its structural features suggest it could be explored for pharmaceutical applications, such as in the development of new drugs.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolidinone derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific interactions and applications. The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which can lead to unique reactivity and biological activity .

Properties

Molecular Formula

C26H23ClN2O4

Molecular Weight

462.9 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H23ClN2O4/c1-2-14-33-21-11-7-19(8-12-21)24(30)22-23(18-5-9-20(27)10-6-18)29(26(32)25(22)31)16-17-4-3-13-28-15-17/h3-13,15,23,30H,2,14,16H2,1H3/b24-22-

InChI Key

LIESFAVWWGYDQZ-GYHWCHFESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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